

Establishing Interpretive Standards for Moxalactam Disk Diffusion Assays: A Comparative Guide

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Compound of Interest

Compound Name: Moxalactam

Cat. No.: B1674534

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Disclaimer: **Moxalactam** is an older antibiotic, and current, officially established interpretive standards from key organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not readily available in their latest publications. The following guide is based on tentative standards proposed in published research to provide a framework for the interpretation of **Moxalactam** disk diffusion susceptibility assays.

Comparative Performance Data

The interpretive standards for **Moxalactam** disk diffusion assays are based on the correlation between the diameter of the zone of inhibition and the Minimal Inhibitory Concentration (MIC) of the antibiotic. The following table summarizes the tentative interpretive criteria for a 30- μ g **Moxalactam** disk as proposed by Barry et al. (1980).

Interpretive Category	Zone Diameter (mm)	Corresponding MIC (µg/mL)
Susceptible (S)	≥ 23	≤ 8
Intermediate (I)	15 - 22	16 or 32
Resistant (R)	≤ 14	≥ 64

Data sourced from Barry et al. (1980). Tentative interpretive standards for disk susceptibility tests with **moxalactam** (LY127935). Antimicrobial Agents and Chemotherapy, 18(5), 716–721.

Experimental Protocol: Moxalactam Disk Diffusion Assay (Kirby-Bauer Method)

This protocol is a synthesized methodology based on standardized disk diffusion testing procedures.

1. Inoculum Preparation:

- Select three to five well-isolated colonies of the test organism from a non-selective agar plate.
- Transfer the colonies to a tube containing a suitable broth medium (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2 to 6 hours.
- Adjust the turbidity of the inoculum suspension with sterile broth or saline to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately $1-2 \times 10^8$ CFU/mL.

2. Inoculation of the Agar Plate:

- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
- Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking pattern two more times to ensure a confluent lawn of growth.
- Allow the plate to dry for 3 to 5 minutes with the lid slightly ajar.

3. Application of **Moxalactam** Disks:

- Aseptically apply a 30-μg **Moxalactam** disk to the surface of the inoculated agar plate.
- Gently press the disk with sterile forceps to ensure complete contact with the agar.
- If multiple antibiotics are being tested on the same plate, ensure disks are spaced at least 24 mm apart from center to center.

4. Incubation:

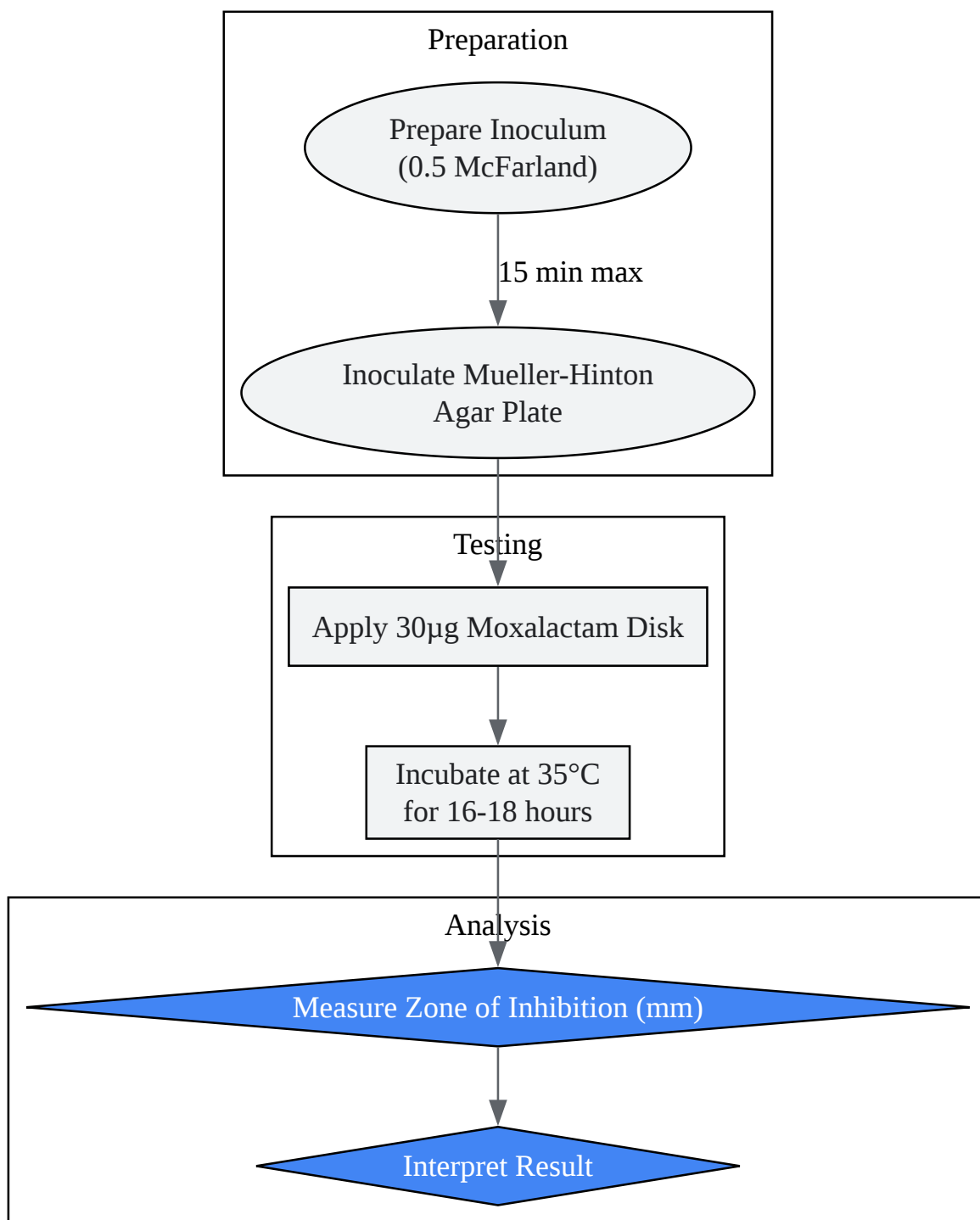
- Invert the plates and place them in an incubator at $35 \pm 2^{\circ}\text{C}$ for 16 to 18 hours.

5. Measurement and Interpretation of Results:

- After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
- Interpret the results based on the zone diameter breakpoints provided in the table above.

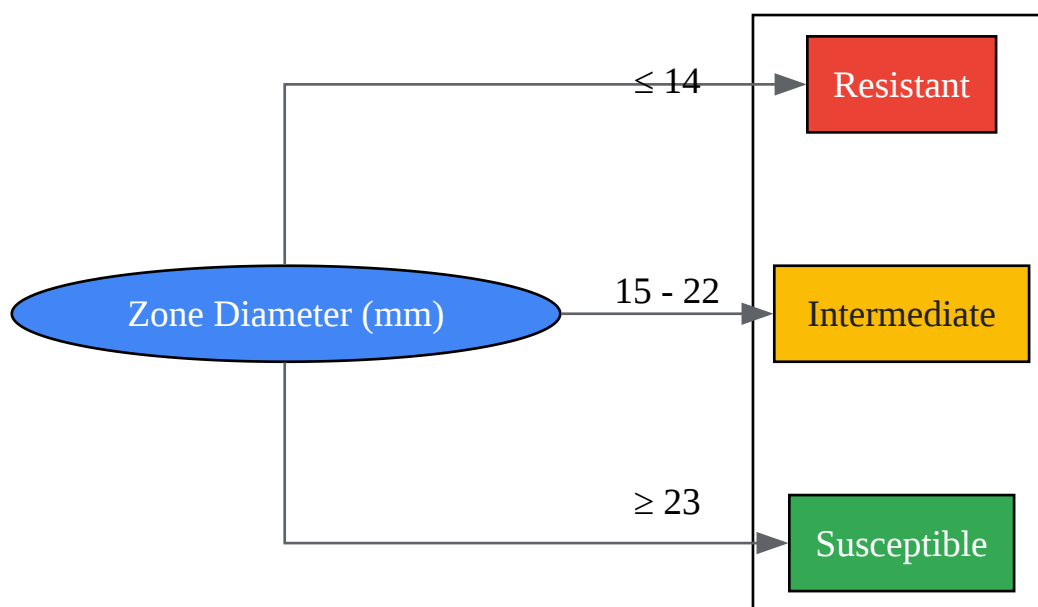
Visualizing the Workflow and Interpretation

To further clarify the experimental process and the logic of interpretation, the following diagrams are provided.



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Caption: Experimental workflow for **Moxalactam** disk diffusion assay.



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Caption: Logic for interpreting **Moxalactam** disk diffusion results.

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